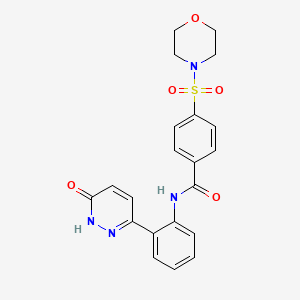![molecular formula C21H21ClN4O3 B2631772 3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazoline-2,4(1H,3H)-dione CAS No. 896372-87-5](/img/structure/B2631772.png)
3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazoline-2,4(1H,3H)-dione, also known as CPQ, is a chemical compound with potential applications in the field of medicinal chemistry. CPQ belongs to the quinazoline family of compounds and has been the subject of several scientific studies due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. They act by inhibiting various cellular pathways critical for cancer cell proliferation and survival. For instance, some quinazoline compounds are known to target and inhibit epidermal growth factor receptors (EGFR), which play a crucial role in the progression of colorectal cancer and other cancer types. These compounds have shown the ability to inhibit the growth of colorectal cancer cells by modulating the expression of specific genes and proteins involved in cancer progression (Moorthy, Singh, Chandraker, Karthikeyan, 2023). The versatility of the quinazoline nucleus allows for the development of novel anti-cancer agents with suitable pharmacokinetic profiles, highlighting the potential of quinazoline derivatives in cancer therapy.
Antibacterial and Antimicrobial Effects
Quinazoline derivatives also exhibit significant antibacterial activity. Research has identified novel quinazolinone compounds with potent antibacterial effects against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. These compounds have been synthesized to enhance the stability and bioactivity of the quinazolinone nucleus, suggesting their potential in addressing antibiotic resistance (Tiwary, Pradhan, Nanda, Chakraborty, 2016).
Neurological Disorder Treatment
In the context of neurological disorders, quinazoline derivatives have been explored for their potential to act as competitive AMPA receptor antagonists. This application is promising for the treatment of neurological conditions such as epilepsy and schizophrenia. The exploration into N-sulfonylamino 1H-quinazoline-2,4-diones has uncovered a new generation of compounds that may be useful in managing these disorders, highlighting the broad therapeutic potential of quinazoline derivatives (Elgemeie, Azzam, Elsayed, 2019).
Optoelectronic Applications
Beyond pharmacological applications, quinazoline derivatives have found relevance in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and other optoelectronic devices. This research demonstrates the unique properties of quinazoline derivatives in developing materials with significant electroluminescent properties (Lipunova, Nosova, Charushin, Chupakhin, 2018).
Propiedades
IUPAC Name |
3-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c22-15-5-7-16(8-6-15)24-11-13-25(14-12-24)19(27)9-10-26-20(28)17-3-1-2-4-18(17)23-21(26)29/h1-8H,9-14H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLXQARGPXGAOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2631690.png)

![3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride](/img/structure/B2631695.png)
![1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2631696.png)
![6-Ethoxy-3-(4-methoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2631697.png)

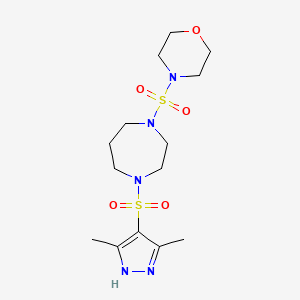
![N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2631700.png)
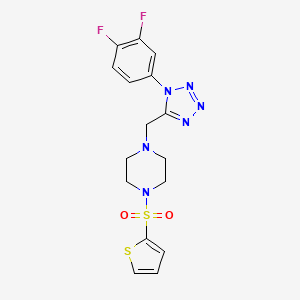
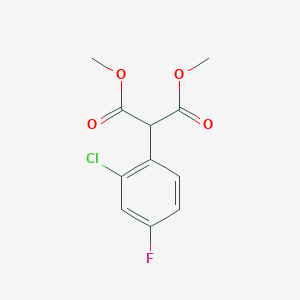
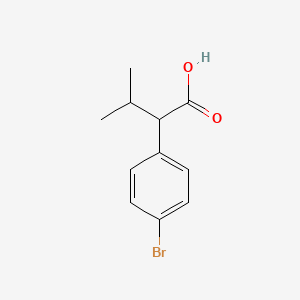
![(E)-3-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2631708.png)
